molecular formula C19H34O8 B14076243 alangionoside A

alangionoside A

Cat. No.: B14076243
M. Wt: 390.5 g/mol
InChI Key: MRPDHXXPDCVBPQ-QEKTYAEASA-N
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Description

Alangionoside A is a naturally occurring ionol glycoside isolated from the leaves of Alangium premnifolium. This compound, along with its counterpart alangionoside B, was identified through spectroscopic methods and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alangionoside A typically involves the extraction from natural sources such as the leaves of Alangium premnifolium. The process includes solvent extraction followed by chromatographic separation to isolate the compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that its preparation is primarily reliant on natural extraction methods .

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. This includes the use of organic solvents for extraction and various chromatographic techniques for purification. The scalability of these methods would depend on the availability of the natural source and the efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions

Alangionoside A, being a glycoside, can undergo several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the aglycone ionol and various sugar derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of alangionoside A involves its interaction with various molecular targets. As a glycoside, it can modulate biological pathways by interacting with enzymes and receptors. The specific pathways and molecular targets are still under investigation, but its antioxidant and anti-inflammatory activities suggest involvement in oxidative stress and inflammatory response pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alangionoside A is unique due to its specific structural configuration and the presence of the ionol moiety. This gives it distinct chemical and biological properties compared to other glycosides .

Properties

Molecular Formula

C19H34O8

Molecular Weight

390.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E,2R)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H34O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-17,20-25H,7-9H2,1-4H3/b6-5+/t10-,11-,12+,13-,14-,15+,16-,17-,19-/m1/s1

InChI Key

MRPDHXXPDCVBPQ-QEKTYAEASA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C)O

Canonical SMILES

CC1CC(CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O

Origin of Product

United States

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